Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate
Description
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate (CAS: 1133115-60-2) is a halogenated quinoline derivative with a molecular formula of C₁₃H₁₁BrClNO₂. This compound features a quinoline backbone substituted with bromine (position 5), chlorine (position 4), a methyl group (position 8), and a methyl ester at position 2. It is synthesized for applications in pharmaceutical and materials research, leveraging its reactive halogen atoms and ester functionality for further derivatization. The compound is available at 98% purity, indicating high suitability for synthetic workflows .
Properties
IUPAC Name |
methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-6-3-4-7(13)10-8(14)5-9(12(16)17-2)15-11(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNKVLCQALRHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CC(=N2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674830 | |
| Record name | Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-60-2 | |
| Record name | Methyl 5-bromo-4-chloro-8-methyl-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Specific Preparation Method from Patent Literature
A relevant patent (CN106432073B) describes a preparation method for bromo-4-chloroquinoline derivatives which can be adapted for the synthesis of methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate. The key steps are summarized below:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting from 4-bromoaniline, prepare 6-bromoquinoline intermediate | 4-bromoaniline, ethyl propiolate, phosphorus trichloride | Cyclization reaction under reflux in diphenyl ether solvent |
| 2 | Chlorination at the 4-position | Phosphorus trichloride or other chlorinating agents | Introduces chloro substituent selectively |
| 3 | Methyl ester formation at 2-carboxylate | Esterification using methanol or methylating agents | Converts carboxylic acid to methyl ester |
| 4 | Methyl substitution at 8-position | Methylation reagents (e.g., methyl iodide) or starting from methylated precursor | Ensures methyl group at position 8 |
The synthesis involves refluxing, filtration, and cooling steps to isolate and purify the product. The process uses inert atmosphere conditions (e.g., nitrogen) to prevent side reactions. Solvents such as toluene, diethyl ether, and ethyl acetate are employed for extraction and purification.
Reaction Conditions and Parameters
| Parameter | Typical Value/Range | Purpose/Effect |
|---|---|---|
| Temperature | 100-200 °C (reflux) | Facilitates cyclization and halogenation |
| Solvent | Diphenyl ether, toluene, diethyl ether | Medium for reaction and purification |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |
| Reaction time | Several hours (4-12 h) | Ensures completion of cyclization and substitution |
| pH | Neutral to slightly acidic | Controls esterification and halogenation efficiency |
Analytical and Purification Techniques
Post-synthesis, the compound is purified by standard organic chemistry techniques such as:
- Filtration to remove insoluble impurities.
- Recrystallization from suitable solvents.
- Chromatographic methods for further purification if necessary.
Characterization is typically performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR) to confirm structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis for halogen content.
- Melting point determination.
Summary Table of Preparation Steps
| Step No. | Process | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Quinoline core synthesis | 4-bromoaniline, ethyl propiolate, phosphorus trichloride | Reflux in diphenyl ether, inert atmosphere | Formation of bromoquinoline intermediate |
| 2 | Chlorination | Phosphorus trichloride | Controlled temperature, inert atmosphere | Introduction of chloro group at position 4 |
| 3 | Esterification | Methanol or methylating agent | Acidic or neutral conditions | Formation of methyl ester at position 2 |
| 4 | Methyl substitution | Methyl iodide or methylated precursor | Suitable base and solvent | Methyl group at position 8 |
Research Findings and Notes
- The halogenation steps require careful control to avoid over-halogenation or substitution at undesired positions.
- The choice of solvent and atmosphere is critical to maintain high yield and purity.
- The methyl ester group can be introduced either by direct esterification of the carboxylic acid intermediate or by using methylated starting materials.
- The methyl group at position 8 can be introduced early in the synthesis or by selective methylation post-quinoline formation.
- The compound’s halogen substituents allow for further functionalization via cross-coupling reactions if needed.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate has demonstrated significant antimicrobial properties against various pathogens. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 15.6 μg/mL | Moderate |
| Escherichia coli | 31.2 μg/mL | Moderate |
| Klebsiella pneumoniae | 62.5 μg/mL | Moderate |
These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The compound has also shown promising anticancer activity across various cell lines, including breast cancer (MCF-7) and leukemia (HL-60). It induces apoptosis and cell cycle arrest in cancer cells, likely through modulation of key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction |
| HL-60 | 20.5 | Cell cycle arrest |
The ability of this compound to target multiple pathways enhances its potential as a lead for further development as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Properties
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls, suggesting its effectiveness in targeting cancer cells.
Research Insights
The compound's interactions with specific molecular targets are crucial for its biological activity:
- Enzymatic Interactions : It interacts with cytochrome P450 enzymes, influencing drug metabolism.
- Cellular Effects : The compound can modulate signaling pathways such as MAPK/ERK, affecting cell proliferation and differentiation.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the halogen atoms may enhance the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is a quinoline derivative with significant potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 314.57 g/mol. Its unique structure, featuring both bromine and chlorine substituents along with a methyl ester group, contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have been documented to inhibit specific enzymes, thereby modulating biochemical pathways essential for cellular functions.
- Receptor Binding : The compound may bind to receptors involved in critical signaling pathways, influencing processes such as cell proliferation and apoptosis .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. Inhibition zones in studies ranged from 22 mm to 25 mm, comparable to standard antibiotics .
Anticancer Properties
The compound is also being explored for its potential anticancer effects:
- Cytotoxicity Studies : Preliminary studies suggest that it can induce cytotoxic effects on cancer cell lines, including HeLa cells. The compound demonstrated no toxicity at concentrations up to 200 µM, indicating a favorable safety profile for further development .
Table: Summary of Biological Activities
Comparative Analysis with Similar Compounds
This compound can be compared with other quinoline derivatives known for their biological activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes (effective) | Yes (promising) |
| Methyl 8-hydroxyquinoline | Yes (moderate) | Yes (strong) |
| Methyl 6-bromoquinoline | Yes (weak) | No |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step halogenation and esterification. For example, bromination and chlorination of the quinoline core can be achieved using reagents like NBS (N-bromosuccinimide) or Cl₂ in controlled conditions. Esterification of the carboxylic acid precursor (e.g., using methanol and a catalyst like H₂SO₄) follows. Key factors include temperature control (0–5°C for halogenation to avoid over-substitution) and stoichiometric ratios of halogenating agents to ensure regioselectivity . Yield optimization requires purification via column chromatography or recrystallization, as impurities from side reactions (e.g., dihalogenation) can reduce purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.5–9.0 ppm for quinoline protons) and methyl/ester groups (δ 2.5–3.5 ppm for CH₃). Halogens (Br/Cl) induce deshielding in adjacent carbons .
- IR Spectroscopy : Confirm ester C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl stretches (500–800 cm⁻¹).
- Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z ~318–322). Fragmentation patterns should reflect loss of Br/Cl substituents .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges when introducing multiple halogen substituents (Br, Cl) in the quinoline ring during synthesis?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction sequence. For example, introducing bromine first at the 5-position (meta-directing) can facilitate subsequent chlorination at the 4-position. Computational modeling (DFT) may predict favorable electrophilic substitution sites. Alternative strategies include using protective groups (e.g., methyl at C8 to block undesired substitution) or transition-metal catalysts (e.g., Pd-mediated cross-coupling for late-stage functionalization) . Conflicting reports on halogenation efficiency under similar conditions suggest solvent polarity (e.g., DCM vs. DMF) and temperature gradients require systematic optimization .
Q. What strategies are recommended for resolving contradictions in reported crystallographic data for halogenated quinolines?
- Methodological Answer :
- Data Refinement : Use SHELX software (e.g., SHELXL) for high-resolution crystallography. Heavy atoms (Br/Cl) may cause absorption errors; apply multi-scan corrections or use synchrotron radiation for improved data quality .
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to identify recurring motifs (e.g., R₂²(8) rings) that stabilize crystal packing. Discrepancies in unit cell parameters across studies may arise from solvent inclusion or polymorphism, necessitating TGA/DSC to confirm stability .
Q. How do steric and electronic effects of the methyl and halogens influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 8-methyl group may hinder coupling at adjacent positions (C7/C9). Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to mitigate steric interference.
- Electronic Effects : Electron-withdrawing halogens (Br/Cl) activate the quinoline ring for nucleophilic substitution but deactivate it for electrophilic reactions. Substituent effects on reaction rates can be quantified via Hammett plots .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary significantly between studies, even when synthesized via similar routes?
- Methodological Answer : Variations may stem from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift proton signals due to hydrogen bonding.
- Dynamic Exchange : Rotameric states of the ester group or hindered rotation of the methyl substituent may broaden peaks. Low-temperature NMR (−40°C) can resolve splitting .
- Impurity Artifacts : Trace solvents (e.g., EtOAc) or byproducts (e.g., dehalogenated analogs) may introduce unexpected signals. Always compare with pure standards .
Experimental Design Considerations
Q. What crystallization solvents are optimal for growing high-quality single crystals of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
